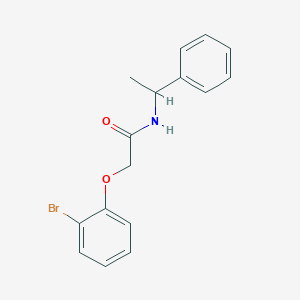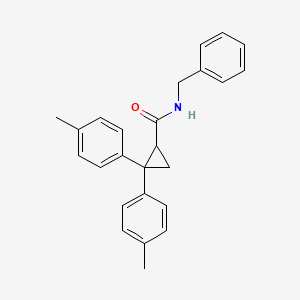
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, also known as BMPCBA, is a molecule that has gained significant attention in scientific research due to its unique properties. BMPCBA is a cyclopropane-containing compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide is not well understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. In addition, this compound has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and relative ease of synthesis. This compound is also relatively stable and can be stored for an extended period. However, this compound has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide research, including its potential use in cancer therapy. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. This compound can also be used as a building block for the synthesis of new materials with unique properties, which can have applications in various fields, including electronics and energy storage. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a cyclopropane-containing compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been found to exhibit antiproliferative activity against various cancer cell lines, inhibit the activity of histone deacetylases, and exhibit low toxicity in normal cells. This compound has several advantages for lab experiments, including its high yield and relative ease of synthesis. However, this compound has some limitations, including its limited solubility in water. There are several future directions for this compound research, including its potential use in cancer therapy and as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide can be synthesized using different methods, including the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzyl isocyanate. Another method involves the reaction of 1,1-bis(4-methylphenyl)cyclopropane with benzylamine followed by the reaction with chloroformate. The yield of this compound using these methods is relatively high and can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-2,2-bis(4-methylphenyl)cyclopropanecarboxamide has been studied for its potential use in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit antiproliferative activity against cancer cells. In organic synthesis, this compound has been used as a chiral auxiliary in asymmetric synthesis. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
N-benzyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-12-21(13-9-18)25(22-14-10-19(2)11-15-22)16-23(25)24(27)26-17-20-6-4-3-5-7-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMHFYKBDMXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
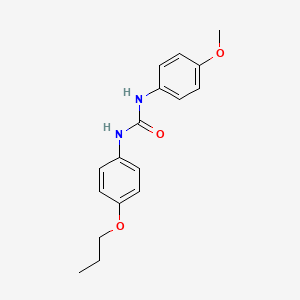
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
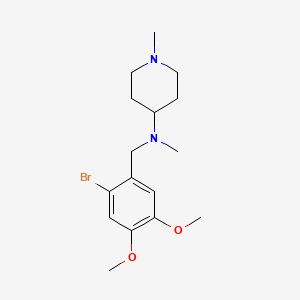
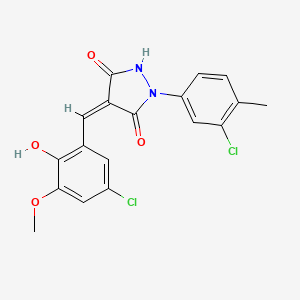
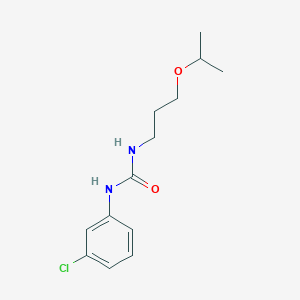
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
